molecular formula C10H13BrN2O2S B13896080 N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide

N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide

Cat. No.: B13896080
M. Wt: 305.19 g/mol
InChI Key: ZXQBRWGRDMCUKC-UHFFFAOYSA-N
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Description

N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide is a compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a bromine atom and an ethanesulfonamide group attached to a cyclopenta[c]pyridine ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a catalyst. The reaction proceeds through the formation of intermediate compounds, which undergo further transformations to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide is unique due to the presence of the bromine atom and ethanesulfonamide group, which impart specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H13BrN2O2S

Molecular Weight

305.19 g/mol

IUPAC Name

N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide

InChI

InChI=1S/C10H13BrN2O2S/c1-2-16(14,15)13-10-4-3-7-8(10)5-12-6-9(7)11/h5-6,10,13H,2-4H2,1H3

InChI Key

ZXQBRWGRDMCUKC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCC2=C(C=NC=C12)Br

Origin of Product

United States

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